molecular formula C12H12N2O2 B164444 3-(3-Quinolyl)alanine CAS No. 135213-90-0

3-(3-Quinolyl)alanine

Cat. No. B164444
CAS RN: 135213-90-0
M. Wt: 216.24 g/mol
InChI Key: KWWSORXERGAEGJ-JTQLQIEISA-N
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Description

3-(3-Quinolyl)alanine is a chemical compound with the molecular formula C12H12N2O2 . It is also known by other names such as 3-Quinolinepropanoic acid, α-amino- .


Synthesis Analysis

The synthesis of 3-(3-Quinolyl)alanine and its derivatives has been a topic of interest in various research studies . For instance, a protocol based on a palladium-catalyzed Heck reaction of an amino acid–derived vinyl unit with 3-bromoquinoline has been developed to access the title compounds in good yield and optical purity .


Molecular Structure Analysis

The molecular structure of 3-(3-Quinolyl)alanine consists of a quinoline ring attached to an alanine amino acid . The compound has a molecular weight of 216.236 Da and a monoisotopic mass of 216.089874 Da .


Physical And Chemical Properties Analysis

3-(3-Quinolyl)alanine has a molecular weight of 216.236 Da . It has a flash point of 208.8±25.9 °C and an index of refraction of 1.668 . It also has 4 hydrogen bond acceptors and 3 hydrogen bond donors .

Scientific Research Applications

DNA Binding and Cytotoxicity

  • Gold(III) Complexes with 3-(3-Quinolyl)alanine : Gold(III) complexes, including one with 3-(3-Quinolyl)alanine, show significant cytotoxicity against tumor cell lines and bind with DNA, possibly through intercalation. This indicates potential use in cancer research and treatment (Yang et al., 2003).

Synthesis of β-Vinyl α-Amino Acids

  • Palladium-Catalyzed Olefination : A method using palladium-catalyzed N-quinolyl carboxamide-directed olefination of unactivated C(sp3)-H bonds, including those in 3-(3-Quinolyl)alanine, has been reported. This enables the synthesis of challenging β-vinyl α-amino acid products (Wang et al., 2014).

Somatostatin Analogues Development

  • Enantiomers of 3-(3-Quinolyl)alanine : The enantiomers of 3-(3-Quinolyl)alanine have been used in the synthesis of new somatostatin 14 analogues. These analogues show selectivity for somatostatin receptors, which is important for targeted therapeutic applications (Ramón et al., 2011).

DNA Oxidative Cleavage

  • DNA Oxidative Cleavage by 3-(Quinoxalin-6-yl)alanine Derivatives : Research on dipeptides containing 3-(Quinoxalin-6-yl)alanine and their ability to bind transition metal ions shows potential for DNA damage and oxidative cleavage, suggesting applications in biochemistry and pharmacology (Szczepanik et al., 2010).

Biochemical Pathway Insights

  • Kynureninase Substrate Specificity : Studies on Homo sapiens kynureninase, part of the tryptophan catabolic pathway, have incorporated 3-(3-Quinolyl)alanine to understand substrate specificity. This research is significant for understanding neurodegenerative disorders (Lima et al., 2009).

properties

IUPAC Name

(2S)-2-amino-3-quinolin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c13-10(12(15)16)6-8-5-9-3-1-2-4-11(9)14-7-8/h1-5,7,10H,6,13H2,(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWSORXERGAEGJ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C=N2)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-3-(quinolin-3-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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